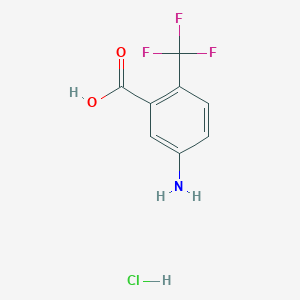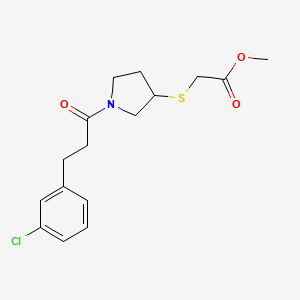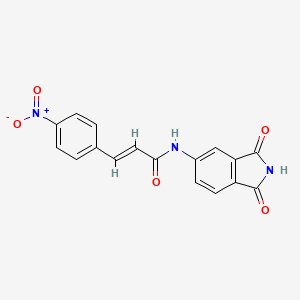![molecular formula C14H17FN4O5S B2503282 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide CAS No. 2034240-32-7](/img/structure/B2503282.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide is a complex organic compound It is characterized by the presence of a fluorinated benzothiadiazole ring system, an oxazolidinone ring, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide generally involves multi-step organic reactions:
Formation of Benzothiadiazole Core: : The synthesis begins with the preparation of the benzothiadiazole core by reacting appropriate substituted anilines with thionyl chloride, followed by cyclization under specific reaction conditions.
Fluorination: : Fluorine substitution is achieved using electrophilic or nucleophilic fluorinating agents under controlled temperature and pressure.
Attachment of Ethyl and Acetamide Groups: : Ethylation and subsequent acetamidation steps involve the use of appropriate alkylating agents and acylating reagents under catalytic conditions.
Oxazolidinone Ring Formation: : The final oxazolidinone ring is introduced via cyclization reactions, often using conditions such as heating or the presence of catalysts to facilitate ring closure.
Industrial Production Methods
The industrial-scale production of this compound typically involves:
Optimized Reaction Conditions: : Utilization of large reactors with precise control over temperature, pressure, and reaction times.
Continuous Flow Chemistry: : Employing continuous flow methods to enhance reaction efficiency and yield, while minimizing by-products.
Purification Techniques: : Advanced purification methods such as chromatography, recrystallization, or distillation to achieve high purity.
化学反应分析
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide undergoes various chemical reactions including:
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide to transform functional groups.
Reduction: : Employing reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of catalysts.
Substitution: : Nucleophilic or electrophilic substitution reactions utilizing reagents like alkyl halides, amines, or acids.
Common Reagents and Conditions
The compound reacts under a range of conditions:
Oxidation Conditions: : Often performed in acidic or basic media, with temperatures ranging from room temperature to reflux conditions.
Reduction Conditions: : Typically conducted at low temperatures under inert atmosphere to prevent unwanted side reactions.
Substitution Conditions: : Various solvents like dichloromethane or ethanol, with temperatures adjusted based on the reactivity of substituents.
Major Products
The primary products of these reactions depend on the specific functional group transformations being targeted, such as:
Oxidation Products: : Aldehydes, ketones, or carboxylic acids.
Reduction Products: : Alcohols, amines, or alkanes.
Substitution Products: : Varied organic derivatives, depending on the substituents introduced.
科学研究应用
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide finds extensive use in scientific research:
Chemistry: : As a synthetic intermediate in the preparation of complex molecules for research purposes.
Biology: : Investigated for its potential interactions with biological macromolecules, and its effects on cellular processes.
Medicine: : Explored for potential therapeutic applications, particularly due to its fluorinated benzothiadiazole structure, which may confer biological activity.
Industry: : Employed in the development of new materials with specific properties, such as electronic or photonic applications.
作用机制
Molecular Targets and Pathways
The mechanism of action of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide typically involves:
Binding Interactions: : The compound's fluorinated benzothiadiazole moiety may interact with enzyme active sites or receptor binding pockets.
Pathway Modulation: : Its presence can modulate signaling pathways, affecting biochemical cascades involved in cellular processes.
相似化合物的比较
Uniqueness and Similar Compounds
Compared to other benzothiadiazole-based compounds, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide is unique due to:
Specific Fluorination: : Its fluorine atom can enhance lipophilicity and biological activity.
Distinct Oxazolidinone and Acetamide Groups: : These confer specific structural and functional properties not found in similar compounds.
List of similar compounds:
6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1-oxide: : A structurally simpler analog with different biological activities.
3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethylamine: : Lacking the oxazolidinone and acetamide groups, offering different chemical reactivity.
So, deep breath! That’s your crash course on this compound. What other fascinating chemicals are you diving into?
属性
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O5S/c1-17-11-3-2-10(15)8-12(11)19(25(17,22)23)5-4-16-13(20)9-18-6-7-24-14(18)21/h2-3,8H,4-7,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWTWFALNRJGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine](/img/structure/B2503199.png)

![ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2503202.png)
![(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(2-iodophenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2503203.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-n-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2503207.png)


![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2503214.png)
![4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2503216.png)
![2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide](/img/structure/B2503217.png)

![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2503219.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2503221.png)
